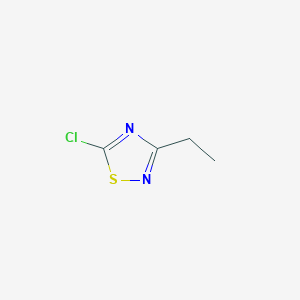

5-Chloro-3-ethyl-1,2,4-thiadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-ethyl-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2S/c1-2-3-6-4(5)8-7-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPLNDNOAIZDHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NSC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563759 | |

| Record name | 5-Chloro-3-ethyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101258-23-5 | |

| Record name | 5-Chloro-3-ethyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Chloro 3 Ethyl 1,2,4 Thiadiazole and Its Analogues

Established Synthetic Pathways for 1,2,4-Thiadiazole (B1232254) Ring Formation

The construction of the 1,2,4-thiadiazole core can be broadly achieved through several strategic approaches, including intramolecular and intermolecular cyclizations, as well as the oxidative dimerization of thioamide precursors.

Intramolecular Cyclization Approaches

Intramolecular cyclization represents an efficient strategy for forming the 1,2,4-thiadiazole ring, typically by creating a crucial nitrogen-sulfur (N–S) bond within a single precursor molecule. A notable example is the base-mediated intramolecular dehydrogenative N–S coupling. In this approach, a thioacylamidine intermediate undergoes cyclization promoted by a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). acs.org This method facilitates the synthesis of unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles at room temperature under an inert atmosphere. acs.org The reaction proceeds through the formation of the N–S bond, leading to the stable heterocyclic ring system. acs.org

Intermolecular Cyclization Approaches

Intermolecular strategies involve the reaction of two or more separate components to build the heterocyclic ring. One such method is the planned condensation of substituted amidines with dithioesters or isothiocyanates. acs.org This approach is designed to first form a thioacylbenzamidine intermediate, which can then undergo oxidative cyclization. acs.org Another powerful intermolecular method is the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles like phenacyl bromides or α-chloroacetone. nih.gov This route is highly versatile for creating fused heterocyclic systems and demonstrates the principle of building the thiadiazole or related thiadiazine ring from separate nucleophilic and electrophilic partners. nih.gov

Oxidative Dimerization of Thioamides

The oxidative dimerization of thioamides is one of the most common and direct methods for synthesizing symmetrically 3,5-disubstituted 1,2,4-thiadiazoles. acs.org This reaction involves the oxidation of two thioamide molecules, which then combine to form the thiadiazole ring. A wide array of oxidizing agents has been successfully employed for this transformation, offering different reaction conditions and efficiencies. acs.org Green chemistry approaches have been developed using molecular oxygen in water, catalyzed by iodine. acs.org Other effective oxidants include 2-iodoxybenzoic acid (IBX) and oxone. acs.org

Table 1: Oxidizing Agents for the Dimerization of Thioamides

| Oxidizing Agent/System | Catalyst/Promoter | Solvent | Notes | Reference(s) |

| Molecular Oxygen (O₂) | Iodine (I₂) | Water | An environmentally benign, green chemistry approach. | acs.org |

| 2-Iodoxybenzoic acid (IBX) | - | - | A common hypervalent iodine reagent. | acs.org |

| Oxone | - | - | A readily available and safe oxidant. | acs.org |

| 2-Bromo-2-phenylacetonitrile | - | DMSO | - | acs.org |

| Phenylbromoacetate | - | - | - | acs.org |

| Copper(II) Triflate | - | - | A metal-catalyzed approach. | acs.org |

Specific Synthetic Routes for 5-Chloro-3-ethyl-1,2,4-thiadiazole and its Derivatives

Synthesizing a specifically substituted compound like this compound requires tailored approaches that precisely install the ethyl group at the 3-position and the chloro group at the 5-position.

Condensation Reactions with Ethyl Hydrazinecarbothioamide and Chloroacetic Acid

A plausible synthetic route can be envisioned through the condensation of a substituted thiosemicarbazide (B42300) with a halo-carbonyl compound. In this context, a derivative of ethyl hydrazinecarbothioamide (an ethyl thiosemicarbazide) would serve as the backbone, providing the N-N-C-S sequence and the C3-ethyl group. The reaction with chloroacetic acid or its more reactive derivatives, such as chloroacetyl chloride, would provide the remaining carbon atom for the ring and the chloro substituent. jocpr.com The cyclization of acylthiosemicarbazide derivatives in an acidic medium is a known method for producing 1,3,4-thiadiazoles. ptfarm.plnih.gov For instance, the reaction of thiosemicarbazides with monochloroacetyl chloride has been reported to yield 5-chloromethyl-1,3,4-thiadiazoles, demonstrating the feasibility of incorporating a chloro-alkyl group via this pathway. jocpr.com The reaction between a thiosemicarbazone and ethyl chloroacetate (B1199739) is also known to produce cyclic thio-containing heterocycles. gla.ac.ukresearchgate.net

Cyclization Reactions involving Thiosemicarbazide and Carbonyl Compounds

The cyclization of thiosemicarbazide derivatives with various carbonyl compounds, particularly carboxylic acids, is a foundational method for synthesizing 1,3,4-thiadiazoles. jocpr.comrsc.orgencyclopedia.pubnih.gov To obtain the 3-ethyl substituent, one would start with a thiosemicarbazide bearing an ethyl group. The reaction of this precursor with a suitable carboxylic acid in the presence of a strong acid or dehydrating agent, such as concentrated sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃), induces cyclization to form the thiadiazole ring. rsc.orgnih.gov

The installation of the 5-chloro group can be accomplished subsequently. If the cyclization yields a 5-amino-1,3,4-thiadiazole (a common outcome when starting from thiosemicarbazide), the amino group can be converted to a chloro group. This transformation can be achieved through a Sandmeyer-type reaction, where the amino group is first diazotized and then displaced by a chloride ion, analogous to the synthesis of 5-bromo-1,3,4-thiadiazole derivatives. nih.gov

Alkylation of Precursor 5-Chloro-1,2,4-thiadiazole (B1348767)

The synthesis of this compound through the direct alkylation of its precursor, 5-chloro-1,2,4-thiadiazole, presents a significant synthetic challenge. The direct C-H functionalization at the C3 position of the thiadiazole ring is not a commonly reported transformation in the scientific literature. Typically, the introduction of substituents onto a heterocyclic ring is achieved during the ring's formation rather than by post-synthesis modification of a C-H bond.

Alternative strategies for synthesizing 3-substituted-5-chloro-1,2,4-thiadiazoles often involve building the ring from acyclic precursors that already contain the desired substituent. For instance, the reaction of monosubstituted glyoximes with sulfur monochloride has been developed as a one-pot synthesis for 3-chloro-1,2,5-thiadiazoles, a related isomer. researchgate.net Similarly, treating monosubstituted acetonitriles with disulfur (B1233692) dichloride can yield 4-substituted-3-chloro-1,2,5-thiadiazoles after subsequent reaction with ammonia. mdpi.com These methods highlight a common theme: the substituent is incorporated into the starting materials before the cyclization event that forms the thiadiazole ring.

While direct C-alkylation of the 5-chloro-1,2,4-thiadiazole ring is not well-documented, functionalization at other positions or on other thiadiazole isomers is known. For example, S-alkylation of mercapto-thiadiazoles is a facile reaction, as demonstrated in the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) with various α,ω-dihalogenoalkanes. nih.gov However, this occurs on an exocyclic sulfur atom, not a ring carbon, and thus represents a different type of chemical transformation. The synthesis of the target molecule, therefore, more likely proceeds through a route where the ethyl group is present on a precursor, such as a thioamide or amidine, prior to the ring-closing reaction.

Green Chemistry Approaches in 1,2,4-Thiadiazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce environmental impact. nih.govchemicalbook.com These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency through methods like catalysis, alternative energy sources, and the use of benign solvents. researchgate.net

Heterogeneous Catalysis

Heterogeneous catalysis offers significant advantages in green synthesis, including simplified catalyst recovery and recycling. In the context of 1,2,4-thiadiazole synthesis, biocatalysis using enzymes represents an advanced form of heterogeneous catalysis. An enzyme-mediated strategy for the oxidative dimerization of thioamides has been developed using vanadium-dependent haloperoxidase enzymes. youtube.com This biocatalytic approach allows for the intermolecular formation of the 1,2,4-thiadiazole ring using only a catalytic amount of halide salt with hydrogen peroxide as the terminal oxidant. youtube.comresearchgate.net This method is effective for a range of thioamides, producing 3,5-disubstituted-1,2,4-thiadiazoles in moderate to high yields with excellent chemoselectivity. youtube.com

Table 1: Examples of Heterogeneous Catalysis in Thiadiazole Synthesis

| Catalyst System | Reactants | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Vanadium-dependent haloperoxidase (VHPO) | Thioamides | 3,5-Disubstituted-1,2,4-thiadiazoles | Uses H₂O₂ as a green oxidant, catalytic halide, high chemoselectivity, operates in an aqueous medium. | youtube.comresearchgate.net |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. google.com The synthesis of various thiadiazole-containing heterocyclic systems has been successfully achieved using this technology. For example, novel researchgate.netchemicalbook.comsigmaaldrich.comtriazolo[3,4-b] researchgate.netsigmaaldrich.comthiadiazoles and other related diazoles have been prepared by cyclization reactions under microwave irradiation. google.com Similarly, the synthesis of 1,2,4-triazole (B32235) derivatives containing a 1,2,3-thiadiazole (B1210528) moiety was efficiently conducted using microwave assistance, which provided higher yields in shorter times compared to conventional heating. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Product | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

|---|---|---|---|

| 1,2,4-Triazole derivatives containing 1,2,3-thiadiazole | 8-10 hours, 62-78% | 15 minutes, 85-92% | researchgate.net |

| β-Lactams bearing a 1,3,4-thiadiazole (B1197879) moiety | Not specified | 90 minutes, High yield | organic-chemistry.org |

| Ferrocene-functionalized triazolo-thiadiazoles | Longer reaction time | Shorter reaction time, High yield |

Ultrasound-Assisted Synthesis

The use of ultrasonic irradiation (sonochemistry) provides another green pathway for chemical synthesis by accelerating reactions through acoustic cavitation. chadsprep.comuni.lu This technique has been successfully applied to the synthesis of 1,2,4-thiadiazoles. A notable example is an environmentally benign, metal- and catalyst-free protocol for converting thioamides to 1,2,4-thiadiazole derivatives. sigmaaldrich.com This reaction proceeds under ultrasound irradiation in water at room temperature, offering excellent yields in short reaction times. sigmaaldrich.com The benefits of ultrasound-assisted synthesis, such as enhanced reaction rates, high yields, greater product purity, and simple workups, make it a valuable green alternative to conventional methods. chadsprep.com

Solvent-Free Processes

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-state, reactions can lead to reduced waste, lower costs, and simplified purification procedures. An efficient and practical one-pot, two-step synthesis of 1,2,4-thiadiazoles has been demonstrated from primary amides under solvent-free conditions. nih.gov This approach avoids the use of traditional solvents and allows for purification without column chromatography. nih.gov Additionally, ultrasound irradiation has been used to facilitate reactions under solvent-free conditions, combining the benefits of both green techniques for the synthesis of heterocyclic compounds like 1,3-thiazoles and 1,3,4-thiadiazines.

Metal-Free Conditions

The use of transition metals in catalysis, while effective, can lead to toxic residues in the final product and environmental contamination. Consequently, developing metal-free synthetic routes is a major area of research. Several metal-free methods for synthesizing 1,2,4-thiadiazoles have been reported. These include:

Iodine-mediated reactions: Iodine can be used as a catalyst or mediator for oxidative C-N and N-S bond formations in water, providing an environmentally benign route to 3-substituted 5-amino-1,2,4-thiadiazoles from isothiocyanates.

Electro-oxidative synthesis: An electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas yields a broad range of 3-substituted 5-amino-1,2,4-thiadiazoles without the need for external catalysts or chemical oxidants.

Hypervalent iodine reagents: Reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) can efficiently mediate the intramolecular oxidative S-N bond formation of imidoyl thioureas to produce 3-substituted-5-arylamino-1,2,4-thiadiazoles under mild, metal-free conditions.

Base-mediated synthesis: A facile transition-metal-free synthesis of 3,5-bis(het)aryl/arylaminothiadiazoles has been achieved through a base-mediated tandem reaction in DMF, involving an in situ intramolecular dehydrogenative N-S bond formation.

Enzymatic Synthesis and Biocatalysis

The use of enzymes in the synthesis of 1,2,4-thiadiazoles represents a significant step towards greener and more sustainable chemical processes. acs.org Biocatalysis offers a powerful alternative to traditional chemical methods, which often rely on harsh oxidizing agents. acs.org

Vanadium-dependent haloperoxidases (VHPOs) have emerged as effective biocatalysts for the intermolecular oxidative dimerization of thioamides to produce 1,2,4-thiadiazoles. acs.org This enzymatic process operates through a halide recycling mechanism, involving two key enzyme-mediated sulfur halogenation events that facilitate the formation of the heterocyclic ring. acs.org The method is applicable to a diverse range of thioamides, affording the corresponding 1,2,4-thiadiazoles in moderate to high yields with excellent chemoselectivity. acs.org

A notable application of this chemoenzymatic approach is the preparative scale synthesis of the anticancer agent penicilliumthiamine B. acs.org Molecular modeling and competition experiments have provided insights into the substrate selectivity of the enzymes, suggesting that factors other than simple inhibition of bromide oxidation are at play. acs.org For instance, in a competition experiment between 4-methylthiobenzamide and 2-methylthiobenzamide, the VHPO catalyst selectively converted the former to its corresponding 1,2,4-thiadiazole, highlighting the enzyme's substrate specificity. acs.org

Functionalization and Derivatization Strategies for this compound

The 1,2,4-thiadiazole ring, particularly when substituted with a halogen, is a versatile scaffold for further chemical modification. The presence of the electron-withdrawing chlorine atom at the 5-position of this compound makes this position particularly susceptible to nucleophilic attack, enabling a wide range of derivatization reactions. nih.govisres.org

Reactions with Nucleophiles

The carbon atom at the 5-position of the 1,2,4-thiadiazole ring has a low electron density due to the electronegativity of the adjacent nitrogen atoms, making it a prime site for nucleophilic substitution. nih.govisres.org Halogenated 1,2,4-thiadiazoles, such as this compound, are important intermediates as the halogen atom can be readily displaced by various nucleophiles. nih.gov This reactivity allows for the synthesis of a diverse array of 5-substituted-1,2,4-thiadiazole derivatives. For example, 5-chloro-3-phenyl-1,2,4-thiadiazole (B1265915) has been shown to react with different nitrogen, sulfur, and oxygen-based nucleophiles, demonstrating the broad applicability of this synthetic strategy. nih.gov

Formation of Thiazolidinones via Condensation with Aldehydes or Ketones

While direct condensation of this compound with aldehydes or ketones to form thiazolidinones is not a commonly reported reaction, the broader class of thiazolidin-4-ones are significant heterocyclic compounds. nih.govacs.org Their synthesis is typically achieved through the reaction of a compound containing a thiol group with an imine, often formed in situ from an amine and a carbonyl compound. nih.gov For instance, various 2-aryl-thiazolidin-4-one derivatives have been prepared, and their synthetic routes often involve the reaction of thioglycolic acid with an appropriate imine. nih.gov Another approach involves the reaction of thiosemicarbazones with compounds like β-aroylacrylic acid to yield thiazolidin-4-one derivatives. tandfonline.com

Cyclization to Form Complex Heterocycles

The 1,2,4-thiadiazole nucleus can serve as a building block for the synthesis of more complex heterocyclic systems. For example, the reaction of 1,1-cyclopropane dicarboxylic acid with thiosemicarbazide and phosphorus oxychloride leads to the formation of 1,1-bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane. nih.gov This bis-thiadiazole can then undergo further reactions to create more elaborate structures. nih.gov Similarly, three-component cyclization reactions under metal-free conditions, involving starting materials like 2-methylquinolines, arylhydrazides, and elemental sulfur, have been developed for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles. rsc.org

Regioselective Functionalization at the 3- and 5-positions

For 3,5-disubstituted 1,2,4-thiadiazoles, the 5-position is generally the most reactive site for nucleophilic substitution. isres.org A one-pot synthesis of unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles has been reported, proceeding through a base-mediated intramolecular dehydrogenative N–S coupling mechanism. acs.org This method avoids the need for traditional oxidizing agents. acs.org Furthermore, iridium-catalyzed C-H sulfonamidation of 1,2,4-thiadiazoles with sulfonyl azides has been shown to occur regioselectively, providing a direct route to C-N cross-coupled products. nih.gov This reaction proceeds efficiently in water, highlighting its green chemistry credentials. nih.gov

| Reaction Type | Reagents and Conditions | Product Type | Key Features |

| Nucleophilic Substitution | Various nucleophiles (N, S, O-based) | 5-Substituted-3-ethyl-1,2,4-thiadiazoles | Versatile method for introducing diverse functional groups at the 5-position. nih.gov |

| Dehydrogenative Coupling | Sodium hydride or potassium t-butoxide in DMF/DMSO | Unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles | One-pot, base-mediated, avoids external oxidants. acs.org |

| C-H Sulfonamidation | Iridium catalyst, sulfonyl azides, water | C5-Sulfonamido-1,2,4-thiadiazoles | Regioselective C-N bond formation in an environmentally friendly solvent. nih.gov |

Incorporation into Hybrid Scaffolds (e.g., Triazole-Thiadiazole Hybrids)

The combination of the 1,2,4-thiadiazole ring with other heterocyclic systems, such as the 1,2,4-triazole, has led to the development of hybrid molecules with interesting properties. nih.gov

A variety of synthetic strategies have been employed to create these hybrid scaffolds. One approach involves the synthesis of 1,2,4-thiadiazole-1,2,4-triazole derivatives bearing an amide functionality. nih.gov In this multi-step synthesis, a triazole intermediate is first formed, which is then coupled with another heterocyclic component to generate the final hybrid molecule. nih.gov Another strategy involves the reaction of a precursor molecule containing a 1,3,4-thiadiazole and a 1,2,3-triazole with hydrazonoyl halides to yield more complex hybrid structures. biointerfaceresearch.com Additionally, 1,3,4-thiadiazole derivatives containing a 1,2,3-triazole moiety have been synthesized through the reaction of alkylidenecarbodithioate with hydrazonoyl halides. researchgate.net

These hybrid molecules have been investigated for various potential applications, and their synthesis highlights the modular nature of heterocyclic chemistry, where different ring systems can be combined to create novel molecular architectures.

| Starting Materials | Key Reaction | Hybrid Scaffold |

| 5-(3,4,5-trimethoxyphenyl)-3-p-tolyl-1H-1,2,4-triazole, 3,4,5-trimethoxy benzamidine, sulfur | Cyclization | 1,2,4-Thiadiazole-1,2,4-triazole nih.gov |

| 1-(5-Methyl-1-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazol-4-yl)ethan-1-one, hydrazonoyl halides | Reaction with hydrazonoyl halides | 1,3,4-Thiadiazole-1,2,3-triazole biointerfaceresearch.com |

| Alkylidenecarbodithioate, hydrazonoyl halides | Reaction with hydrazonoyl halides | 1,3,4-Thiadiazole-1,2,3-triazole researchgate.net |

Advanced Spectroscopic Characterization and Computational Studies of 5 Chloro 3 Ethyl 1,2,4 Thiadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of a chemical compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 5-Chloro-3-ethyl-1,2,4-thiadiazole, ¹H and ¹³C NMR are fundamental for confirming the presence and connectivity of the ethyl group and the thiadiazole ring, while ¹⁹F NMR is a crucial tool for studying its fluorinated analogs.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to provide definitive evidence for the ethyl group (-CH₂CH₃). The analysis would reveal two distinct signals corresponding to the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons.

Methyl Protons (-CH₃): These protons would appear as a triplet, as they are coupled to the two adjacent methylene protons (n+1 rule, 2+1=3). The chemical shift is anticipated in the upfield region, typically around δ 1.2-1.5 ppm.

Methylene Protons (-CH₂): These protons would be observed as a quartet, resulting from coupling to the three neighboring methyl protons (n+1 rule, 3+1=4). Due to the proximity of the electron-withdrawing thiadiazole ring, this signal would be shifted downfield compared to the methyl signal, likely appearing in the range of δ 2.8-3.2 ppm.

The integration of these signals would show a 2:3 ratio, confirming the relative number of protons in the methylene and methyl groups, respectively.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂- | 2.8 – 3.2 | Quartet (q) | ~7.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments in the molecule. For this compound, four distinct signals are expected.

Ethyl Group Carbons: The methyl carbon (-CH₃) would appear at a higher field (lower chemical shift), typically around δ 10-15 ppm. The methylene carbon (-CH₂), being closer to the heterocyclic ring, would be deshielded and appear further downfield, around δ 20-30 ppm.

Thiadiazole Ring Carbons: The carbon atoms of the 1,2,4-thiadiazole (B1232254) ring are significantly deshielded due to the electronegativity of the adjacent nitrogen and sulfur atoms and the ring's aromatic character. The C3 carbon, bonded to the ethyl group, is expected to resonate at approximately δ 180-190 ppm. The C5 carbon, bonded to the chlorine atom, would appear at a slightly different, also downfield, position, typically around δ 165-175 ppm. dergipark.org.tr

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C5 (C-Cl) | 165 – 175 |

| C3 (C-CH₂CH₃) | 180 – 190 |

| -CH₂- | 20 – 30 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

C-H Vibrations: Aliphatic C-H stretching vibrations from the ethyl group are expected in the 2850-3000 cm⁻¹ region. mdpi.com

C=N and C-N Vibrations: The stretching vibration of the C=N double bond within the thiadiazole ring is a key indicator and typically appears in the 1590-1620 cm⁻¹ range. dergipark.org.trnih.gov C-N stretching vibrations may also be observed.

Ring Vibrations: Vibrations associated with the thiadiazole ring itself (e.g., ring stretching) would appear in the fingerprint region, typically between 1300 cm⁻¹ and 1500 cm⁻¹.

C-S and C-Cl Vibrations: The C-S stretching vibration is generally weak and found around 600-800 cm⁻¹. nih.gov The C-Cl stretch would also be expected in the lower frequency region, typically between 700 and 800 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group / Bond | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N Stretch (Thiadiazole Ring) | 1590 - 1620 |

| Thiadiazole Ring Stretch | 1300 - 1500 |

| C-Cl Stretch | 700 - 800 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. For this compound (C₄H₅ClN₂S), the calculated monoisotopic mass is 147.98619 Da. uni.lu

A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum would exhibit two peaks for the molecular ion:

An M⁺ peak corresponding to the molecule containing ³⁵Cl.

An M+2 peak, approximately one-third the intensity of the M⁺ peak, corresponding to the molecule containing ³⁷Cl.

High-Resolution Mass Spectrometry (HRMS) would allow for the precise determination of the elemental formula by measuring the mass with very high accuracy, confirming the composition as C₄H₅ClN₂S. Fragmentation patterns could include the loss of the ethyl group ([M-C₂H₅]⁺), the chlorine atom ([M-Cl]⁺), or other characteristic fragments of the thiadiazole ring.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ (with ³⁵Cl) | C₄H₆ClN₂S⁺ | 148.99347 |

| [M+Na]⁺ (with ³⁵Cl) | C₄H₅ClN₂NaS⁺ | 170.97541 |

Data sourced from predicted values. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For heterocyclic aromatic compounds like this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π→π* and n→π* transitions.

π→π Transitions:* These are typically high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic thiadiazole ring. These are expected to occur in the shorter wavelength UV region, likely below 250 nm.

n→π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen or sulfur atoms) to a π* antibonding orbital. These absorptions are characteristically weaker and appear at longer wavelengths, potentially in the 270-320 nm range.

Theoretical studies on similar 1,3,4-thiadiazole (B1197879) derivatives have been used to predict and support experimental UV-Vis absorption domains. dergipark.org.tr Fluorescence, which is the emission of light following absorption, is not typically a strong feature for simple thiadiazoles unless they are conjugated with specific fluorophoric groups. Therefore, this compound is not expected to be significantly fluorescent.

Absorption Spectroscopy

The electronic absorption properties of thiadiazole derivatives are governed by electronic transitions within the heterocyclic ring and its substituents. While specific absorption data for this compound is not extensively detailed in published literature, the characteristics can be inferred from studies on analogous compounds. Typically, thiadiazoles exhibit absorption bands in the ultraviolet (UV) region corresponding to π→π* and n→π* transitions.

For instance, studies on related 1,3,4-thiadiazole derivatives show that the solvent environment and substituents significantly influence the position and intensity of absorption maxima. mdpi.com In various solutions, related compounds have shown absorption peaks that can be correlated with theoretical calculations. acs.org Time-dependent density functional theory (TD-DFT) calculations on similar molecules have been used to predict transition wavelengths, which show good agreement with experimental UV-Vis spectra. acs.org The absorption characteristics are fundamental for understanding the electronic behavior and for selecting appropriate excitation wavelengths in fluorescence studies.

Electron Fluorescence and Synchronous Spectra

The fluorescence properties of thiadiazoles are highly sensitive to their molecular structure and environment. Research on substituted 1,3,4-thiadiazoles has revealed interesting fluorescence phenomena, such as dual fluorescence, where two distinct emission bands are observed. mdpi.comnih.gov This effect is often dependent on factors like solvent polarity and pH. nih.gov

In aqueous solutions of varying pH, certain 2-amino-5-substituted-1,3,4-thiadiazole analogues exhibit a dual fluorescence effect, which is attributed to different excited-state molecular transformations. nih.govresearchgate.net For example, changes in pH can lead to the protonation or deprotonation of nitrogen atoms in the ring or substituents, altering the energy structure and resulting in shifts in the emission spectra. mdpi.comnih.gov Synchronous fluorescence spectroscopy can be a valuable technique to resolve overlapping emission bands and to study these complex systems. The impact of the ethyl and chloro substituents on the 1,2,4-thiadiazole core in this compound would be expected to modulate its emission properties, though specific studies are required for confirmation.

Fluorescence Lifetimes and Quantum Efficiency

Fluorescence lifetime and quantum efficiency are critical parameters that quantify the performance of a fluorescent molecule. These values provide insight into the kinetics of the excited state, including the rates of radiative and non-radiative decay pathways. Time-resolved spectroscopy is the primary technique used to measure these properties.

For related 1,3,4-thiadiazole derivatives, these photophysical parameters have been investigated. mdpi.comnih.gov The fluorescence quantum yield indicates the efficiency of the fluorescence process, while the lifetime reveals how long the molecule remains in its excited state before returning to the ground state. These parameters are often influenced by molecular aggregation and the presence of quenching species. While specific values for this compound are not documented, a comparative analysis with known thiadiazoles can provide an estimation of its potential luminescent characteristics.

Table 1: Illustrative Photophysical Properties of a Related Thiadiazole Analogue (TS) researchgate.net (Data shown for 2-amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole for illustrative purposes)

| Property | Value | Conditions |

|---|---|---|

| Absorption Max (λ_abs) | ~340 nm | Aqueous Solution |

| Emission Max (λ_em) | ~435 nm / ~510 nm | Dual fluorescence observed |

| Quantum Yield (Φ_F) | Varies with pH/solvent | - |

Aggregation-Induced Emission (AIE) Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. nih.gov This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay channels and activates the radiative pathway. nih.gov

Thiadiazole derivatives have been incorporated into molecules exhibiting AIE. researchgate.netnih.gov For example, benzothiadiazoles functionalized with bulky, rotatable groups like triphenylamine (B166846) and tetraphenylethylene (B103901) have shown significant AIE characteristics. nih.gov The restriction of rotation of these peripheral groups upon aggregate formation leads to a dramatic enhancement of fluorescence intensity. nih.gov It is plausible that this compound, under appropriate conditions or with suitable functionalization, could exhibit AIE properties, a subject for future investigation.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

Table 2: Comparison of Selected Experimental and Calculated Bond Lengths (Å) for a Related Thiadiazole (Data for 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, illustrating the correlation between X-ray and DFT data) scispace.com

| Bond | X-ray Diffraction (Å) | DFT/B3LYP Calculation (Å) |

|---|---|---|

| S1-C2 | 1.745 | 1.761 |

| S1-C5 | 1.739 | 1.763 |

| N3-N4 | 1.371 | 1.370 |

| C2-N3 | 1.311 | 1.318 |

Computational Chemistry and Quantum-Chemical Studies

Computational chemistry serves as a powerful tool to complement experimental findings, providing a deeper understanding of molecular structure, reactivity, and electronic properties. conicet.gov.ar For thiadiazole systems, quantum-chemical studies are widely used to predict geometries, analyze molecular orbitals, and simulate spectroscopic data. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a popular and effective computational method for studying heterocyclic compounds. acs.orgnih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are employed to perform geometry optimization, frequency analysis, and electronic structure calculations. acs.orgnih.govresearchgate.net

For thiadiazole derivatives, DFT is used to:

Optimize Molecular Geometry: Calculations can predict bond lengths, bond angles, and dihedral angles in the gas phase, which often show good agreement with experimental X-ray data. scispace.comnih.gov

Analyze Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity.

Simulate Vibrational Spectra: Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. scispace.comresearchgate.net

Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electron density distribution around the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which is crucial for predicting intermolecular interactions. nih.gov

These computational approaches provide invaluable theoretical data that helps in the interpretation of experimental results and in the rational design of new thiadiazole-based molecules for specific applications.

Molecular Docking and Binding Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in understanding and predicting the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. While specific docking studies on this compound are not extensively detailed in the public literature, the broader class of thiadiazole derivatives has been the subject of numerous such investigations, providing insight into their potential biological interactions.

Studies on various 1,2,4- and 1,3,4-thiadiazole derivatives reveal their capacity to bind to a wide range of biological targets. For instance, molecular docking has been employed to study the binding of 1,3,4-thiadiazole derivatives to enzymes like dihydrofolate reductase (DHFR) and kinases, which are crucial in cancer progression. dovepress.com One study identified a 5-(thiophen-2-yl)-1,3,4-thiadiazole derivative with promising activity, and docking results supported the biological findings by showing favorable binding energy within the DHFR active site. dovepress.com Similarly, derivatives of 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine have been designed and docked against the Epidermal Growth Factor Receptor (EGFR) kinase domain, a key target in lung cancer therapy. ijpsjournal.com

The 1,2,4-thiadiazole scaffold, central to the title compound, has also been a focus. Molecular modeling of 1,2,4-thiadiazole analogues as adenosine (B11128) A3 receptor antagonists showed that the nitrogen atom of the thiadiazole ring could form a key hydrogen bond, contributing to high receptor affinity and selectivity. nih.gov Furthermore, a study on 3-chloro-5-substituted-1,2,4-thiadiazoles revealed their ability to act as efficient modifiers of protein thiol groups, such as cysteine residues in enzymes like HDAC8. nih.gov This suggests a potential mechanism of action for this compound involving covalent modification of target proteins. Vanadium-dependent haloperoxidases have been used in the synthesis of 1,2,4-thiadiazoles, and molecular docking has provided insights into the substrate binding and reactivity differences between the biocatalysts used. acs.org

These studies collectively highlight that the thiadiazole ring, with its specific substitutions, can form critical interactions—including hydrogen bonds and hydrophobic contacts—with the amino acid residues in the binding pockets of various enzymes and receptors. nih.govnih.gov

| Thiadiazole Derivative Class | Biological Target | Key Findings | Reference |

|---|---|---|---|

| 5-(Thiophen-2-yl)-1,3,4-thiadiazoles | Dihydrofolate Reductase (DHFR) | Docking supported biological activity with good binding energy. | dovepress.com |

| 5-(4-Bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amines | EGFR Kinase | Derivatives showed high docking scores compared to the standard drug erlotinib. | ijpsjournal.com |

| 3-Phenyl-1,2,4-thiadiazole-5-yl amides | Adenosine A3 Receptor | H-bonding with the thiadiazole ring nitrogen contributed to high affinity. | nih.gov |

| 3-Chloro-5-substituted-1,2,4-thiadiazoles | HDAC8 (Cysteine residues) | Compounds act as modifiers of protein thiol groups. | nih.gov |

| bis- nih.govacs.orgresearchgate.netthiadiazolimines | SARS-CoV-2 Main Protease (Mpro) | Derivatives showed strong binding affinity, forming H-bonds and hydrophobic contacts. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the quantitative chemical structure of a series of compounds to their biological activity. These models are pivotal in medicinal chemistry for designing and screening new compounds with potentially enhanced activity. By identifying key molecular descriptors—such as physicochemical, topological, and electronic properties—that correlate with a specific biological effect, QSAR can guide the synthesis of more potent analogues.

While a specific QSAR model for this compound is not available, numerous QSAR studies have been successfully performed on various classes of thiadiazole derivatives. These studies provide a framework for understanding which structural features of the thiadiazole scaffold are critical for activity.

For example, a QSAR study on 1,3,4-thiadiazole-2-thione derivatives as carbonic anhydrase IX inhibitors developed a tetra-parametric model. nih.govresearchgate.net The model indicated that the fourth-order valence connectivity index (χv), which encodes the orientation, length, and presence of heteroatoms, was a significant descriptor. researchgate.net For 2,5,6-trisubstituted imidazo[2,1-b]-1,3,4-thiadiazole compounds with anticancer activity, QSAR models showed that descriptors like Geary autocorrelation (GATS4e and GATS2e), related to atomic charge distribution, were crucial for activity. researchgate.net

These examples demonstrate that QSAR is a powerful tool for the thiadiazole class. A hypothetical QSAR study on derivatives of this compound would likely involve calculating various descriptors, including those related to its size (e.g., molecular weight), lipophilicity (e.g., LogP), and electronic features (e.g., dipole moment, atomic charges on the chlorine and sulfur atoms), and correlating them with a measured biological activity.

| Thiadiazole Class | Biological Activity | Key Descriptors in QSAR Model | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole-2-thiones | Carbonic Anhydrase IX Inhibition | Valence connectivity index (χv), encoding orientation and heteroatoms. | nih.govresearchgate.net |

| Imidazo[2,1-b]-1,3,4-thiadiazoles | Anticancer | Geary autocorrelation (GATS4e, GATS2e), related to charge distribution. | researchgate.net |

| Triazolothiadiazines | Antifungal/Antibiotic | Connectivity, electronegativity, polarizability, van der Waals properties. | mdpi.com |

| 1,3,4-Thiadiazole xylofuranoses | Fungicidal | 3D-QSAR fields (steric, electrostatic) from CoMFA/CoMSIA. | nih.gov |

Investigation of Tautomeric Forms and Reactivity

The reactivity of the 1,2,4-thiadiazole ring is significantly influenced by the nature and position of its substituents. In this compound, the chlorine atom at the 5-position is a key determinant of its chemical behavior. Due to the electron-withdrawing nature of the two ring nitrogen atoms, the carbon atoms of the thiadiazole nucleus have a low electron density. nih.gov This electronic feature makes the ring susceptible to nucleophilic attack, particularly at the 5-position, which is reported to be the most reactive site in 1,2,4-thiadiazoles for nucleophilic substitution reactions. nih.govisres.org Consequently, the chlorine atom in this compound is expected to be readily displaced by a variety of nucleophiles, making it a valuable intermediate for the synthesis of other 5-substituted-3-ethyl-1,2,4-thiadiazole derivatives. nih.gov

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, is an important consideration for many heterocyclic compounds. For substituted thiadiazoles, tautomerism is most commonly discussed in relation to mercapto (-SH) or amino (-NH2) groups attached to the ring. isres.orgresearchgate.net For example, 2-mercapto-1,3,4-thiadiazole can exist in equilibrium between a thiol form and a thione form. isres.orgresearchgate.net Similarly, studies have investigated the amine-imine tautomerism in amino-substituted thiadiazoles. acs.org While this compound itself does not possess a group that typically exhibits common tautomeric equilibria, the concept is relevant to the broader class. Tautomerization is a key step in some synthetic pathways leading to the 1,2,4-thiadiazole ring itself. acs.org The biological activity of thiadiazole derivatives can also be influenced by which tautomeric form is predominant, as different tautomers have distinct properties and affinities for biological receptors. oup.com

Analysis of Electronic Properties (e.g., σ-holes)

The electronic properties of this compound are dictated by the interplay between the ethyl group, the thiadiazole ring, and the highly electronegative chlorine atom. The introduction of a halogen atom onto a heterocyclic ring can significantly alter its electronic structure. acs.org In general, halogenation tends to lower the energy of molecular orbitals, often resulting in a reduced HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) gap. acs.org This change can affect the molecule's reactivity, stability, and spectroscopic properties.

A particularly important electronic feature relevant to this compound is the concept of the σ-hole. A σ-hole is a region of positive electrostatic potential located on the outer surface of a covalently bonded halogen atom (in this case, chlorine), opposite to the covalent bond. acs.org This positive region can engage in attractive, noncovalent interactions with electron-rich sites, such as lone pairs on nitrogen or oxygen atoms. This type of interaction is known as a halogen bond.

Computational studies on related chlorinated heterocyclic systems, such as 3,6-disubstituted- nih.govnih.govresearchgate.nettriazolo[3,4-b] nih.govacs.orgresearchgate.netthiadiazoles, have demonstrated the importance of such σ-hole interactions in stabilizing crystal structures. acs.org In these systems, highly directional C–Cl···N halogen bonds were identified as key stabilizing forces. acs.org Given the presence of the C-Cl bond and the nitrogen atoms in the ring of this compound, it is highly probable that this compound can also participate in halogen bonding.

Furthermore, the sulfur atom in the thiadiazole ring can also exhibit a σ-hole, leading to another type of noncovalent interaction called a chalcogen bond (e.g., C–S···N or C–S···π). acs.org These directional interactions play a crucial role in molecular recognition and the assembly of molecules in the solid state. Therefore, an analysis of the electronic properties of this compound would be incomplete without considering its potential to form both halogen and chalcogen bonds via σ-hole interactions.

Mechanistic Investigations of 5 Chloro 3 Ethyl 1,2,4 Thiadiazole Reactions

Reaction Mechanisms in Synthesis

The synthesis of the 1,2,4-thiadiazole (B1232254) core, including derivatives like 5-Chloro-3-ethyl-1,2,4-thiadiazole, can be achieved through several mechanistic pathways. These methods often involve the formation of the crucial sulfur-nitrogen (S-N) bond through oxidative processes.

A primary route to the 1,2,4-thiadiazole scaffold is through the intramolecular oxidative cyclization of N-acylthioamides or imidoyl thioureas. isres.orgnih.govlookchem.comresearchgate.net For the synthesis of a 3-ethyl substituted thiadiazole, the process would commence with a precursor such as an N-acyl-thiopropionamide. In this mechanism, an oxidizing agent facilitates the removal of two hydrogen atoms, one from the nitrogen and one from the sulfur, leading to the formation of a new S-N bond and subsequent ring closure. This method is versatile and can be adapted to produce a wide array of substituted 1,2,4-thiadiazoles. isres.org

[3+2]-cycloaddition reactions represent another significant pathway for constructing the 1,2,4-thiadiazole ring. isres.orgnih.gov This approach typically involves the reaction of a nitrile sulfide (B99878) with a nitrile. isres.org In the context of synthesizing this compound, this could hypothetically involve the cycloaddition of a chloro-substituted nitrile sulfide with propionitrile. The regioselectivity of such reactions is a critical factor in determining the final substitution pattern of the heterocyclic ring. nih.gov Iodine-mediated [3+2] oxidative cyclization of 2-aminoheteroarenes with isothiocyanates is a known method for creating fused thiadiazole systems. nih.govnih.gov

The cornerstone of many 1,2,4-thiadiazole syntheses is the oxidative formation of the S-N bond. researchgate.net This can be achieved through various methods, including the oxidative dimerization of thioamides or the intramolecular cyclization of thiourea (B124793) derivatives. nih.govlookchem.comresearchgate.net For instance, the synthesis of 3-substituted-5-amino-1,2,4-thiadiazoles has been effectively carried out via the intramolecular dehydrogenative S-N bond formation of imidoyl thioureas. nih.govlookchem.comresearchgate.net This process can be promoted by various catalysts and oxidants, highlighting the broad applicability of this fundamental bond-forming strategy. researchgate.net

The choice of catalyst and oxidant is pivotal in the synthesis of 1,2,4-thiadiazoles, influencing reaction efficiency, yield, and conditions.

Iodine (I₂): Molecular iodine is a widely used, metal-free oxidant for these transformations. It mediates the oxidative C-N and N-S bond formations, offering an environmentally benign route to 3-substituted 5-amino-1,2,4-thiadiazoles from isothiocyanates. researchgate.netorganic-chemistry.org It is also employed in [3+2] oxidative cyclization reactions. nih.govnih.gov

Hydrogen Peroxide (H₂O₂): As a green oxidant, hydrogen peroxide has been utilized for the oxidative dimerization of thioamides to form 1,2,4-thiadiazoles. acs.org This method is often catalyzed by systems like vanadium-dependent haloperoxidases, which can use a catalytic amount of halide salt with H₂O₂ as the terminal oxidant. acs.org

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ is an effective organic oxidant used in the synthesis of various heterocyclic compounds. While specific examples for this compound are not prevalent, DDQ is known to promote oxidative cyclization reactions in the synthesis of related heterocyclic systems like 1,3,4-oxadiazoles from N-acylhydrazones. researchgate.net

Phenyliodine(III) bis(trifluoroacetate) (PIFA): Hypervalent iodine reagents like PIFA are powerful oxidants for intramolecular S-N bond formation. The PIFA-mediated oxidative cyclization of imidoyl thioureas is an efficient, metal-free method for synthesizing 3-substituted-5-arylamino-1,2,4-thiadiazoles. organic-chemistry.org

The following table summarizes the role of these common oxidants in the synthesis of 1,2,4-thiadiazoles.

| Oxidant | Role in Synthesis | Typical Reaction | Reference |

| Iodine (I₂) ** | Metal-free oxidant | Oxidative C-N and N-S bond formation, [3+2] oxidative cyclization. | nih.govnih.govresearchgate.netorganic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) ** | Green oxidant | Oxidative dimerization of thioamides. | acs.org |

| DDQ | Organic oxidant | Promotes oxidative cyclization reactions. | researchgate.net |

| PIFA | Hypervalent iodine oxidant | Intramolecular oxidative S-N bond formation of imidoyl thioureas. | organic-chemistry.org |

Reactivity of the 1,2,4-Thiadiazole Ring System

The 1,2,4-thiadiazole ring is generally stable due to its aromatic character. However, the presence of substituents significantly influences its reactivity. The electron-withdrawing nature of the two nitrogen atoms renders the carbon atoms of the ring susceptible to nucleophilic attack. isres.org

The 5-position of the 1,2,4-thiadiazole ring is the most reactive site for nucleophilic substitution, especially when a good leaving group like a halogen is present. isres.orgnih.gov In this compound, the chlorine atom is readily displaced by a variety of nucleophiles. nih.gov This reactivity is fundamental to its utility as a synthetic intermediate.

A range of nitrogen, sulfur, and oxygen-based nucleophiles can be employed to displace the 5-chloro substituent, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. isres.org For example, the reaction of 5-chloro-1,2,3-thiadiazoles with C-nucleophiles has been used as a method to prepare fused pyridone and pyranone systems. rsc.org This high reactivity at the 5-position makes 5-chloro-1,2,4-thiadiazole (B1348767) derivatives valuable building blocks in synthetic chemistry. isres.orgnih.gov

The table below illustrates the general reactivity of 5-halo-thiadiazoles in nucleophilic substitution reactions.

| Reactant | Nucleophile Type | Product Type | Significance | Reference |

| 5-Halo-1,2,4-thiadiazole | N, S, O-based nucleophiles | 5-Substituted-1,2,4-thiadiazoles | Derivatization of the thiadiazole core. | isres.orgnih.gov |

| 5-Chloro-1,2,3-thiadiazole | C-nucleophiles | Fused pyridones and pyranones | Synthesis of complex fused heterocyclic systems. | rsc.org |

Electrophilic Reactions

The reactivity of the 1,2,4-thiadiazole ring system is influenced by the presence of both sulfur and nitrogen atoms, as well as the electron-withdrawing effect of the chlorine atom at the 5-position. Generally, the nitrogen atoms in the 1,2,4-thiadiazole ring are considered weakly basic and can undergo electrophilic attack, such as protonation or alkylation, though this reactivity is diminished by the electron-withdrawing substituent. The chlorine atom at the 5-position is a key site for nucleophilic substitution reactions, where a nucleophile replaces the chlorine. However, electrophilic substitution on the carbon atoms of the thiadiazole ring is generally difficult due to the electron-deficient nature of the ring.

Stability under Acidic, Alkaline, Oxidizing, and Reducing Conditions

The stability of this compound is a critical aspect of its chemical profile. In acidic conditions, the nitrogen atoms of the thiadiazole ring can be protonated, which can potentially lead to ring opening, although 1,2,4-thiadiazoles are generally more stable under acidic conditions than in alkaline media. Under alkaline conditions, the compound is more susceptible to degradation. The electron-deficient carbon atom at the 5-position, bonded to the chlorine, is a prime target for nucleophilic attack by hydroxide (B78521) ions, which can initiate ring cleavage.

The presence of the sulfide linkage in the thiadiazole ring suggests potential sensitivity to oxidizing agents, which could oxidize the sulfur atom to a sulfoxide (B87167) or sulfone. Conversely, under reducing conditions, the C-Cl bond could potentially undergo reductive dehalogenation. The stability of the thiadiazole ring itself under reducing conditions can vary depending on the specific reducing agent and reaction conditions.

Mechanisms of Interaction with Biological Targets

The biological activity of this compound is an area of growing interest, with several proposed mechanisms of action.

Enzyme Inhibition Mechanisms (e.g., Histone Deacetylases, Carbonic Anhydrase)

While specific studies on the inhibition of histone deacetylases and carbonic anhydrase by this compound are not extensively documented, the general class of thiadiazole-containing compounds has been investigated for a wide range of enzyme inhibitory activities. The mechanism of inhibition often involves the coordination of the heteroatoms in the thiadiazole ring with metal ions in the active site of metalloenzymes or the formation of hydrogen bonds with key amino acid residues.

Cysteine Thiol Modification and Disulfide Bond Formation

A significant proposed mechanism of action for this compound involves its interaction with cysteine residues in proteins. The electrophilic carbon atom at the 5-position is susceptible to nucleophilic attack by the thiol group of a cysteine residue. This can lead to the formation of a covalent bond between the thiadiazole ring and the protein, with the concomitant loss of the chlorine atom as a leaving group. This covalent modification can alter the protein's structure and function. Furthermore, the sulfur atom in the thiadiazole ring could potentially participate in disulfide exchange reactions with existing disulfide bonds in proteins or with other thiol-containing molecules.

Disruption of Membrane Integrity in Microorganisms

The antimicrobial activity of certain thiadiazole derivatives has been attributed to their ability to disrupt the integrity of microbial cell membranes. While the precise mechanism for this compound is still under investigation, it is hypothesized that the lipophilic nature of the ethyl group combined with the reactivity of the chloro-substituted thiadiazole ring may allow the compound to intercalate into the lipid bilayer of the cell membrane. This intercalation could disrupt the normal membrane structure and function, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

Interference with DNA Replication Processes

Some heterocyclic compounds have been shown to interfere with DNA replication by intercalating between DNA base pairs or by inhibiting enzymes essential for the replication process, such as DNA polymerases or topoisomerases. For this compound, a potential mechanism could involve the planar thiadiazole ring intercalating into the DNA double helix. Additionally, the reactive chloro group could potentially alkylate DNA bases, leading to DNA damage and the inhibition of replication. However, direct evidence for these mechanisms for this specific compound requires further investigation.

Structure Activity Relationship Sar Studies of 5 Chloro 3 Ethyl 1,2,4 Thiadiazole and Its Derivatives

Impact of Substituents on Biological Activity

The biological activity of 1,2,4-thiadiazole (B1232254) derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. The electronic and steric properties of these substituents can dictate the molecule's interaction with biological targets, thereby modulating its efficacy and selectivity.

The presence of a halogen, such as chlorine, at the C5 position of the 1,2,4-thiadiazole ring is a critical determinant of its chemical reactivity and biological activity. The electron-withdrawing nature of the chlorine atom makes the C5 carbon atom susceptible to nucleophilic attack. nih.gov This increased reactivity is a key feature, as it allows the thiadiazole ring to act as a scaffold for covalent modification of biological targets, such as protein thiols. nih.govresearchgate.net

In related 3-chloro-1,2,4-thiadiazole (B2938681) systems, the chloro group can influence the electronic properties of the entire ring system. nih.gov For 5-chloro derivatives, the substituent at the C5 position significantly activates the ring, making it more reactive towards nucleophiles. nih.gov This reactivity is fundamental to the mechanism of action for certain biological effects, where the thiadiazole derivative may act as an enzyme inactivator or a modifier of specific amino acid residues like cysteine.

The introduction of diverse chemical moieties to the 1,2,4-thiadiazole core is a widely used strategy to enhance biological activity and target specificity.

Amide Moiety: The incorporation of an amide linkage has been shown to be highly effective in generating potent anticancer agents. nih.gov In a series of 1,2,4-thiadiazole-1,2,4-triazole derivatives, the presence of an amide functionality was crucial for their cytotoxic effects against various human cancer cell lines. nih.govresearchgate.net The nature of the substituent on the amide's phenyl ring significantly impacts activity; for example, electron-donating groups like methoxy (B1213986) (-OCH3) at the 3, 4, and 5 positions led to excellent anticancer potency, whereas electron-withdrawing groups like nitro (-NO2) diminished the activity. nih.gov

Piperazine (B1678402) Moiety: Piperazine and its derivatives are important pharmacophores known to possess a range of biological activities. mdpi.com When incorporated into thiadiazole structures, they have been shown to yield compounds with significant antimicrobial activity, particularly against Gram-negative bacteria like E. coli. mdpi.comnih.gov The substitution on the piperazine nitrogen atoms plays a vital role in modulating the potency and selectivity of these compounds. mdpi.com

Pyridinium Moiety: Pyridine-containing compounds are prevalent in medicinal chemistry and have been approved as anticancer drugs. nih.gov The integration of a pyridine (B92270) ring into a thiadiazole scaffold can lead to potent anticancer agents. Studies on 1,3,4-thiadiazole (B1197879) derivatives bearing a pyridine moiety have demonstrated remarkable activity against human colon carcinoma and hepatocellular carcinoma cell lines. nih.gov

Aryl Aminothiazole Moiety: The 2-aminothiazole (B372263) scaffold is a promising nucleus in drug discovery, forming the core of several clinically used drugs. nih.gov Its derivatives exhibit a broad spectrum of pharmacological effects, including anticancer activity. nih.gov While direct conjugates with 5-Chloro-3-ethyl-1,2,4-thiadiazole are not specified, the strategy of combining a 2-aminothiazole unit with other heterocyclic systems is well-documented to enhance biological outcomes. For example, introducing arylamido groups to the thiazole (B1198619) ring has been shown to cause a remarkable increase in antiproliferative activity. nih.gov

Correlation between Molecular Structure and Pharmacological Profile

The specific arrangement of atoms and functional groups within 1,2,4-thiadiazole derivatives directly correlates with their observed pharmacological effects, particularly as antimicrobial and anticancer agents.

The antimicrobial efficacy of thiadiazole derivatives is highly dependent on their substitution pattern.

In one study, derivatives carrying a 1,3,4-thiadiazole ring generally showed higher antimicrobial activity against B. subtilis and fungi compared to their 1,2,4-triazole (B32235) counterparts. nih.gov

For a series of 1,3,4-thiadiazoles linked to a thiazolidinone ring, compounds with methoxy groups at the 3 and 4 positions of a phenyl ring were found to be more potent against microbes than unsubstituted phenyl analogs. koreascience.kr

The introduction of a piperazine moiety conjugated with 1,3,4-thiadiazole has been shown to produce significant antibacterial activity against gram-negative strains, especially E. coli. mdpi.com

The following table summarizes the antimicrobial activity of selected thiadiazole derivatives.

Antimicrobial Activity of Selected Thiadiazole Derivatives| Compound | Test Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Thiophene-substituted 1,3,4-thiadiazole | E. coli | 5-10 | nih.gov |

| Thiophene-substituted 1,3,4-thiadiazole | P. aeruginosa | 5-10 | nih.gov |

| Thiophene-substituted 1,3,4-thiadiazole | S. aureus | 5-10 | nih.gov |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole-thiourea | M. tuberculosis H37Rv | 10.96 µM | nih.gov |

| 5-(4-fluorophenyl)-1,3,4-thiadiazole-thiourea | M. tuberculosis H37Rv | 11.48 µM | nih.gov |

MIC: Minimum Inhibitory Concentration

The anticancer profile of 1,2,4-thiadiazole derivatives is intricately linked to their molecular architecture.

A series of 1,2,4-thiadiazole-1,2,4-triazole hybrids bearing an amide functionality were evaluated for their anticancer activity. nih.gov The results showed that compounds with multiple electron-donating methoxy groups on the phenyl ring exhibited the most potent activity. nih.gov

For instance, compound 8g from this series, which features three methoxy groups, displayed an exceptionally low IC50 value of 0.10 µM against the MCF-7 breast cancer cell line. nih.gov In contrast, compound 8j , with two electron-withdrawing nitro groups, was significantly less active. nih.gov This highlights a clear SAR where electron-donating substituents enhance cytotoxicity, while electron-withdrawing groups diminish it. nih.gov

The introduction of an aromatic ring at the C5 position of a 2-amino-1,3,4-thiadiazole (B1665364) core is a known strategy to enhance anticancer effects. mdpi.com The chemical nature and position of substituents on this aromatic ring further modulate the efficacy. mdpi.com

The table below presents the in vitro cytotoxicity of selected 1,2,4-thiadiazole-1,2,4-triazole amide derivatives against various cancer cell lines. nih.gov

Anticancer Activity (IC50 in µM) of Amide-Functionalized 1,2,4-Thiadiazole Derivatives| Compound ID | Substituent (R) | MCF-7 (Breast) | MDA MB-231 (Breast) | A549 (Lung) | DU-145 (Prostate) |

|---|---|---|---|---|---|

| 8b | 4-OCH3 | 1.83 ± 0.94 | 2.04 ± 0.091 | 1.94 ± 0.081 | 1.85 ± 0.049 |

| 8c | 3,5-di-OCH3 | 1.15 ± 0.098 | 1.29 ± 0.045 | 1.34 ± 0.076 | 1.10 ± 0.065 |

| 8g | 3,4,5-tri-OCH3 | 0.10 ± 0.084 | 0.98 ± 0.065 | 1.05 ± 0.098 | 0.89 ± 0.074 |

| 8i | 4-NO2 | 8.40 ± 2.49 | 9.51 ± 3.51 | 10.2 ± 5.49 | 11.5 ± 6.49 |

| 8j | 3,5-di-NO2 | 21.5 ± 8.49 | 24.8 ± 9.41 | 29.5 ± 0.98 | 31.4 ± 1.84 |

| Etoposide | (Standard) | 2.14 ± 0.101 | 1.91 ± 0.84 | 3.08 ± 0.135 | 2.85 ± 0.114 |

Data sourced from Pragathi et al. (2020) nih.gov

SAR in Other Therapeutic Applications (e.g., Anti-inflammatory, Antiparasitic)

The 1,2,4-thiadiazole scaffold is a recurring motif in compounds developed for a range of therapeutic areas, including anti-inflammatory and antiparasitic applications. researchgate.net While direct studies on this compound for these specific uses are not extensively detailed, the structure-activity relationships (SAR) of analogous compounds provide significant insights.

Anti-inflammatory Activity: Research into thiadiazole derivatives has identified key structural features that confer anti-inflammatory properties. Many of these compounds function as inhibitors of cyclooxygenase (COX) enzymes. nih.govnih.gov For a series of 2-amino-1,3,4-thiadiazoles, modifications at the amino group were found to be critical for activity. For instance, creating an amide linkage at this position with moieties like 2-(4-isobutylphenyl)propanamide resulted in a compound with significant in vitro anti-inflammatory activity (72.5% inhibition), outperforming the standard drug ibuprofen (B1674241) in the same assay. nih.gov This suggests that for derivatives of this compound, functionalization at other positions on the ring could be a promising strategy for developing anti-inflammatory agents.

Antiparasitic Activity: Thiadiazole-based compounds have also been investigated for their efficacy against various parasites, including Plasmodium falciparum (malaria) and Leishmania donovani. nih.gov The 1,3,4-thiadiazole ring is considered a key pharmacophore in this context, partly due to its ability to form non-covalent interactions, such as hydrogen bonds, with parasitic enzymes. nih.gov

SAR studies of naphthyl-bearing 1,3,4-thiadiazoleacetamides revealed that antimalarial activity is enhanced by the presence of a flexible linker, aromatic character, and hydrophobic groups. nih.gov In one series, compounds T5 and T6, which featured a piperazine linker, were the most potent against a chloroquine-sensitive P. falciparum strain, with IC50 values of 0.94 µM and 3.46 µM, respectively. These compounds also showed promising activity against L. donovani. nih.gov This indicates that the core thiadiazole heterocycle is effective, and its potency can be tuned by the substituents. For this compound, the ethyl and chloro groups contribute to its hydrophobic character, a feature deemed important for antiparasitic action.

Table 1: Summary of Structure-Activity Relationship Findings for Thiadiazole Derivatives

| Therapeutic Application | Key Structural Moiety | Impact of Substituents on Activity | Reference Compound Example |

|---|---|---|---|

| Anti-inflammatory | 2-amino-1,3,4-thiadiazole | Amide substitution at the 2-amino position enhances COX inhibition. | N-(5-(1-(4-isobutyl-phenyl)-ethyl)-1,3,4-thiadiazol-2-yl)-acetamide |

| Antiparasitic (Antimalarial) | 1,3,4-thiadiazole | Flexible linkers, aromaticity, and hydrophobic groups enhance potency against P. falciparum. | Naphthyl-bearing 1,3,4-thiadiazoleacetamide (Compound T5) |

| Antiparasitic (Antileishmanial) | 1,3,4-thiadiazole | Piperazine-containing side chains showed good activity against L. donovani. | Naphthyl-bearing 1,3,4-thiadiazoleacetamide (Compound T5) |

Physicochemical Properties and their Biological Implications

The biological fate and activity of a molecule are intrinsically linked to its physicochemical properties. For this compound, properties such as lipophilicity, hydrogen bonding capability, and aromatic stability are critical determinants of its pharmacokinetic and pharmacodynamic profiles.

Lipophilicity (LogP) and Membrane Permeability

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a crucial parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A high degree of lipophilicity generally correlates with good membrane permeability but can also lead to poor aqueous solubility. iaea.orgresearchgate.net

The predicted XlogP value for this compound is 2.5, indicating a moderate level of lipophilicity. uni.lu This property is significantly influenced by its substituents. The sulfur atom within the thiadiazole ring inherently increases lipid solubility. mdpi.com The ethyl group at position 3 further enhances this lipophilic character. The chlorine atom at position 5 also contributes significantly to lipophilicity. Studies on related compounds have shown that halogen substitutions on the phenyl ring of thiadiazole derivatives increase antibacterial activity, which is often linked to the ability to cross bacterial membranes. nih.gov

This balance of lipophilicity is critical for biological activity. Good membrane permeability is essential for a compound to reach its intracellular targets. iaea.orgresearchgate.net Research on other 1,2,4-thiadiazole derivatives has confirmed their ability to permeate phospholipid membranes. acs.org In one study, the permeability coefficient of a dichlorophenyl-substituted thiadiazole derivative was found to be high, underscoring the role of chloro groups in facilitating membrane passage. nih.gov Therefore, the lipophilic nature conferred by the ethyl and chloro groups on this compound suggests it likely possesses good membrane permeability, a prerequisite for bioavailability and intracellular target engagement. iaea.orgresearchgate.net

Table 2: Physicochemical Properties of this compound

| Property | Value/Description | Biological Implication | Reference |

|---|---|---|---|

| Molecular Formula | C₄H₅ClN₂S | - | uni.lu |

| Molecular Weight | 148.61 g/mol | Influences diffusion and transport across membranes. | |

| XlogP (Predicted) | 2.5 | Moderate lipophilicity, suggesting a balance between solubility and membrane permeability. | uni.lu |

| Hydrogen Bond Acceptors | 2 (Nitrogen atoms) | Ability to interact with biological targets through hydrogen bonding. | nih.gov |

| Hydrogen Bond Donors | 0 | Lacks the ability to donate hydrogen bonds. | - |

| Aromaticity | Aromatic Heterocycle | Confers high chemical and metabolic stability. | scispace.com |

Hydrogen Bonding Capabilities

Hydrogen bonds are fundamental to molecular recognition in biological systems, governing the interaction between a drug and its protein target. The 1,2,4-thiadiazole ring is described as a "hydrogen-binding domain". nih.gov While this compound lacks any hydrogen bond donors (such as -OH or -NH groups), the two nitrogen atoms in the heterocyclic ring act as hydrogen bond acceptors.

This ability to accept hydrogen bonds is crucial for its biological activity. In the context of antiparasitic action, the thiadiazole ring's capacity to form non-covalent bonds with amino acid residues in the active site of parasitic enzymes is considered a key part of its mechanism. nih.gov Similarly, computational studies on other heterocyclic drugs have shown that the ability to form hydrogen bonds with target proteins improves pharmacokinetic and pharmacological properties. nih.gov The arrangement of the nitrogen atoms in the 1,2,4-thiadiazole ring allows it to act as a bioisosteric replacement for other functional groups like esters and amides, mimicking their interactions with biological targets while offering improved metabolic stability. nih.gov

Applications and Emerging Areas of Research for 5 Chloro 3 Ethyl 1,2,4 Thiadiazole

Agrochemical Applications

While extensive research specifically documenting the agrochemical applications of 5-Chloro-3-ethyl-1,2,4-thiadiazole is not widely available in public literature, the broader class of 1,2,4-thiadiazole (B1232254) derivatives has demonstrated significant potential across various agrochemical sectors. researchgate.net The structural features of this class of compounds make them promising candidates for the development of new crop protection agents.

The 1,2,4-thiadiazole moiety is a recognized pharmacophore in the design of fungicidal agents. researchgate.net Various derivatives containing this heterocyclic system have been synthesized and evaluated for their ability to combat phytopathogenic fungi. Although specific studies on this compound are limited, research on related structures provides insight into its potential. For instance, different isomers, such as 1,3,4-thiadiazoles and 1,2,3-thiadiazoles, have been extensively developed into compounds showing considerable activity against a wide spectrum of plant fungal diseases, including Phytophthora infestans and Puccinia triticina. scienceopen.commdpi.com The fungicidal activity of these related compounds suggests that the thiadiazole ring is a key component for inhibiting fungal growth, making this compound a plausible candidate for further investigation in this area.

Several compounds incorporating a thiadiazole nucleus are known to possess herbicidal properties. researchgate.netsci-hub.st For example, buthidiazole is a known herbicide built upon the thiadiazole structure. sci-hub.st These compounds often act by inhibiting photosynthesis in weeds. researchgate.net The herbicidal activity of thiadiazole derivatives makes them valuable for selective weed control in crops like corn and sugarcane. researchgate.net While specific herbicidal testing data for this compound is not detailed in the reviewed literature, its structural similarity to other herbicidally active thiadiazoles indicates a potential area for future research and development.

The 1,2,4-thiadiazole ring is also a viable scaffold for the development of insecticides and acaricides. Research has shown that certain 3-pyridyl-substituted derivatives of 1,2,4-thiadiazole exhibit potent insecticidal activity against pests such as Nilaparvata lugens (brown planthopper) and Aphis craccivora (cowpea aphid). researchgate.net Furthermore, studies on the 1,3,4-thiadiazole (B1197879) isomer have shown that incorporating it into matrinic amide derivatives can yield compounds with significant insecticidal and acaricidal activities against pests like Mythimna separata (oriental armyworm) and Tetranychus cinnabarinus (carmine spider mite). nih.gov These findings highlight the versatility of the thiadiazole core in pesticide discovery.

Thiadiazole derivatives are being investigated not only for direct pesticidal action but also for their ability to induce plant defense mechanisms, acting as "plant activators." nih.gov Furthermore, various thiadiazole-containing compounds have demonstrated notable activity against plant viruses, such as the Tobacco Mosaic Virus (TMV). nih.govmdpi.com For example, a Chinese patent describes 5-chloro-1,2,3-thiadiazole-4-acrylic acid derivatives as effective agents for preparing anti-phytoviral medicaments and plant activators, which enhance a plant's defense capabilities against fungi, bacteria, and viruses. google.com Similarly, research on 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides has shown they possess anti-TMV activity. nih.gov The presence of a chlorine atom on the thiadiazole ring in these active compounds suggests that this compound could be a valuable structural motif for designing new agents that protect plants from viral infections.

Role as Intermediates in Fine Chemical Synthesis